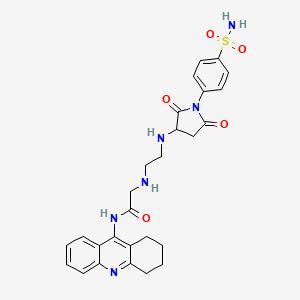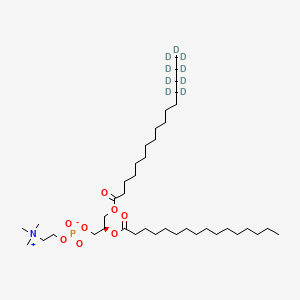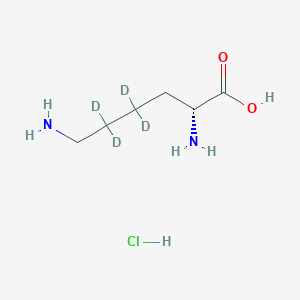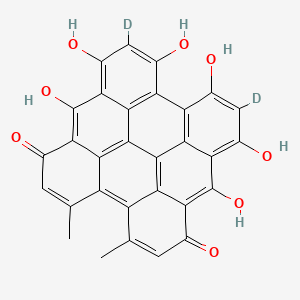
N-Arachidonyldopamine-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Arachidonyldopamine-d8 is a deuterium-labeled analog of N-Arachidonyldopamine, an endocannabinoid that acts as an agonist of the cannabinoid receptor 1 and the transient receptor potential vanilloid 1 ion channel . This compound is used primarily in scientific research to study the biological and chemical properties of N-Arachidonyldopamine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Arachidonyldopamine-d8 involves the incorporation of deuterium atoms into the N-Arachidonyldopamine molecule. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions can vary, but they generally involve the following steps:
Preparation of Deuterated Precursors: Deuterated fatty acids and dopamine are prepared using deuterated reagents.
Coupling Reaction: The deuterated fatty acid is coupled with deuterated dopamine under specific reaction conditions to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and controlled reaction conditions to ensure high purity and yield of the deuterated compound.
Analyse Des Réactions Chimiques
Types of Reactions
N-Arachidonyldopamine-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the aromatic ring or the fatty acid chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce quinones, while reduction can yield reduced forms of the compound.
Applications De Recherche Scientifique
N-Arachidonyldopamine-d8 is used in various scientific research applications, including:
Chemistry: It is used as an internal standard for the quantification of N-Arachidonyldopamine in analytical chemistry.
Industry: The compound is used in the development of novel therapeutic strategies and drug formulations.
Mécanisme D'action
N-Arachidonyldopamine-d8 exerts its effects by acting as an agonist of the cannabinoid receptor 1 and the transient receptor potential vanilloid 1 ion channel . The molecular targets and pathways involved include:
Cannabinoid Receptor 1: Activation of this receptor modulates various physiological processes, including pain perception and inflammation.
Transient Receptor Potential Vanilloid 1 Ion Channel: Activation of this ion channel leads to the modulation of pain and temperature sensation.
Comparaison Avec Des Composés Similaires
N-Arachidonyldopamine-d8 is unique due to its deuterium labeling, which provides advantages in analytical studies. Similar compounds include:
N-Arachidonyldopamine: The non-deuterated analog that shares similar biological activities.
N-Docosahexaenoyl Dopamine: Another N-acyl dopamine with similar receptor interactions.
N-Oleoyldopamine: A related compound with distinct fatty acid chains and biological activities.
This compound stands out due to its use in precise quantification and analytical studies, providing valuable insights into the biological and chemical properties of N-Arachidonyldopamine.
Propriétés
Formule moléculaire |
C28H41NO3 |
|---|---|
Poids moléculaire |
447.7 g/mol |
Nom IUPAC |
(5E,8E,11E,14E)-5,6,8,9,11,12,14,15-octadeuterio-N-[2-(3,4-dihydroxyphenyl)ethyl]icosa-5,8,11,14-tetraenamide |
InChI |
InChI=1S/C28H41NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(32)29-23-22-25-20-21-26(30)27(31)24-25/h6-7,9-10,12-13,15-16,20-21,24,30-31H,2-5,8,11,14,17-19,22-23H2,1H3,(H,29,32)/b7-6+,10-9+,13-12+,16-15+/i6D,7D,9D,10D,12D,13D,15D,16D |
Clé InChI |
MVVPIAAVGAWJNQ-VLPMGVFDSA-N |
SMILES isomérique |
[2H]/C(=C(/[2H])\C/C(=C(\[2H])/C/C(=C(\[2H])/C/C(=C(\[2H])/CCCC(=O)NCCC1=CC(=C(C=C1)O)O)/[2H])/[2H])/[2H])/CCCCC |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride](/img/structure/B12421474.png)




![N-[4-[5-[[3-(trifluoromethyl)phenyl]carbamoylamino]naphthalen-1-yl]oxyphenyl]acetamide](/img/structure/B12421499.png)

![(NZ,4S)-N-(1-aminoethylidene)-5-(4-chlorophenyl)-4-phenyl-N'-[4-(trifluoromethyl)phenyl]sulfonyl-3,4-dihydropyrazole-2-carboximidamide](/img/structure/B12421509.png)





![(2S,3R,4S,5R)-2-[(2R,3R,4S,5R,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxane-3,4,5-triol](/img/structure/B12421542.png)
